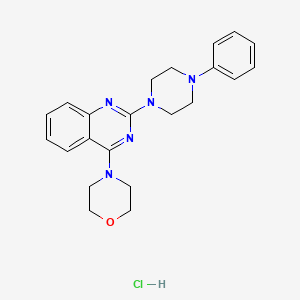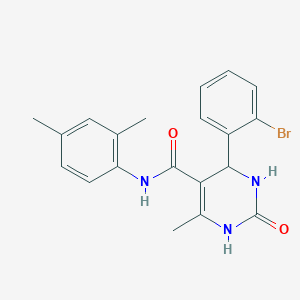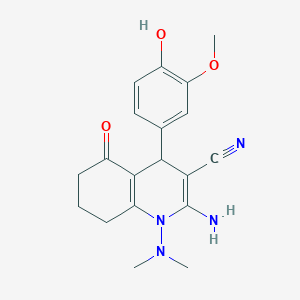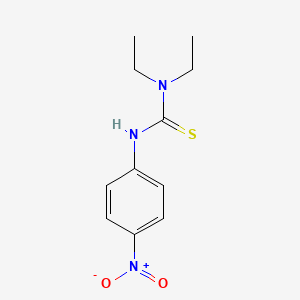
4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride
Overview
Description
4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride, also known as MPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPQ is a quinazoline derivative that has been synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling pathways that regulate cell growth and division. This compound has also been found to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). The inhibition of phosphodiesterase can lead to an increase in cAMP levels, which can have various physiological effects, including vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, neuroprotection, vasodilation, and inhibition of platelet aggregation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has been found to have vasodilatory effects and can lower blood pressure in animal models of hypertension. This compound has also been shown to inhibit platelet aggregation, which can reduce the risk of blood clots.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has been found to have vasodilatory effects and can lower blood pressure in animal models of hypertension. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. This compound has been found to have hepatotoxic effects and can cause liver damage in animal models. In addition, this compound has been shown to have cardiotoxic effects and can cause heart damage in animal models.
Future Directions
There are several future directions for 4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride research, including the development of more potent and selective inhibitors of tyrosine kinase and phosphodiesterase. In addition, further studies are needed to determine the optimal dosage and administration of this compound in various disease models. The potential use of this compound in combination with other drugs or therapies should also be explored. Finally, more studies are needed to determine the long-term effects of this compound on various physiological systems and to assess its safety and efficacy in human clinical trials.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, neurological disorders, and cardiovascular diseases. This compound has been found to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, neuroprotection, vasodilation, and inhibition of platelet aggregation. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research, including the development of more potent and selective inhibitors of tyrosine kinase and phosphodiesterase, the optimal dosage and administration of this compound in various disease models, and the use of this compound in combination with other drugs or therapies.
Scientific Research Applications
4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have vasodilatory effects and can lower blood pressure in animal models of hypertension.
properties
IUPAC Name |
4-[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O.ClH/c1-2-6-18(7-3-1)25-10-12-27(13-11-25)22-23-20-9-5-4-8-19(20)21(24-22)26-14-16-28-17-15-26;/h1-9H,10-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPXDWQIRQPCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)N5CCOCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962537.png)
![6-chloro-3-{[(2-isopropoxyethyl)amino]methyl}-N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3962540.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3962545.png)

![methyl 2-[3-hydroxy-5-(4-methylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962551.png)


![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3962585.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3962592.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3962594.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B3962608.png)
![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzamide](/img/structure/B3962624.png)
![8-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3962631.png)
![2-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3962634.png)